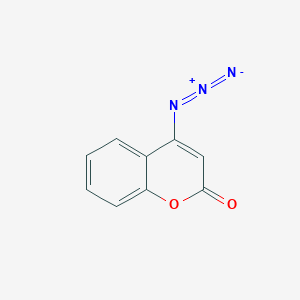

4-Azidocoumarin

Overview

Description

4-Azidocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, specifically, is characterized by the presence of an azido group at the fourth position of the coumarin ring, which imparts unique chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Azidocoumarin can be synthesized through several methods. One common approach involves the reaction of 4-hydroxycoumarin with sodium azide. The process typically begins with the conversion of 4-hydroxycoumarin to its 4-chloro derivative, which then reacts with sodium azide to form this compound . This reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides .

Chemical Reactions Analysis

Types of Reactions: 4-Azidocoumarin undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different coumarin derivatives.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.

Common Reagents and Conditions:

Sodium Azide: Used in the initial synthesis of this compound.

Organic Solvents: Acetone, DMF, and other polar aprotic solvents are commonly used.

Catalysts: Copper catalysts are often employed in cycloaddition reactions.

Major Products Formed:

Triazole Derivatives: Formed through cycloaddition reactions.

Substituted Coumarins: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-Azidocoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-azidocoumarin is largely dependent on its ability to undergo cycloaddition reactions, forming stable triazole rings. These reactions can modify the biological activity of the compound, allowing it to interact with various molecular targets. The azido group also facilitates the formation of covalent bonds with biomolecules, making it useful in bioorthogonal chemistry .

Comparison with Similar Compounds

3-Azidocoumarin: Another azido derivative of coumarin, differing only in the position of the azido group.

4-Hydroxycoumarin: The precursor to 4-azidocoumarin, known for its anticoagulant properties.

Coumarin-Triazole Hybrids: Compounds formed by the cycloaddition of azidocoumarins with alkynes, exhibiting unique biological activities.

Uniqueness of this compound: this compound stands out due to its specific reactivity and the versatility of the azido group. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring bioorthogonal chemistry .

Biological Activity

4-Azidocoumarin is a derivative of coumarin that has garnered attention for its diverse biological activities. This article explores the synthesis, interactions, and potential applications of this compound, focusing on its biological activity as evidenced by various studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the transformation of 4-hydroxycoumarins through reactions with sodium azide (NaN3) under specific conditions. This process often utilizes a copper-catalyzed alkyne-azide cycloaddition (CuAAC) to produce various derivatives, including triazoles, which have shown significant biological activity .

2.1 Anticancer Properties

Research indicates that coumarins, including this compound, exhibit anticancer properties through various mechanisms. A study demonstrated that triazole-containing compounds derived from this compound displayed promising activity against several cancer cell lines, including colorectal carcinoma (HCT116), breast adenocarcinoma (MCF7), and non-small cell lung carcinoma (A549) . The antiproliferative effects were evaluated using the MTT assay, revealing that while some derivatives showed limited activity at high concentrations, they were generally non-toxic to both malignant and non-malignant cells.

2.2 Interaction with Serum Albumins

The interaction between this compound and serum albumins (both bovine serum albumin (BSA) and human serum albumin (HSA)) was studied using fluorescence quenching techniques. The binding constants for these interactions were approximately , indicating strong binding affinity. Circular dichroism studies revealed perturbations in the secondary structures of albumins upon binding with this compound, suggesting potential implications for drug delivery systems .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and interact with cellular components:

- Inhibition of Carbonic Anhydrase : Some studies have shown that coumarins can act as inhibitors of carbonic anhydrase isoforms, particularly CA IX and CA XIII, which are associated with tumor progression. Compounds derived from coumarins demonstrated selective inhibition against these isoforms, highlighting their potential as therapeutic agents in cancer treatment .

- Fluorescent Labeling : The azido group in this compound allows for its use in fluorescent labeling applications through click chemistry. This property makes it suitable for live-cell imaging and tracking biological processes in real-time .

Case Study 1: Anticancer Activity Assessment

In a recent study, derivatives of this compound were tested against various cancer cell lines using the MTT assay to determine their IC50 values. The results indicated that while some derivatives exhibited significant cytotoxicity at higher concentrations, others remained non-toxic up to 200 µM, suggesting a selective action mechanism that warrants further investigation .

Case Study 2: Binding Studies with Serum Albumins

Fluorescence studies revealed that the binding of this compound to serum albumins resulted in significant quenching of tryptophan fluorescence, indicating close proximity between the ligand and the protein's binding site. This interaction is crucial for understanding how drugs can be effectively delivered within biological systems .

5. Conclusion

The biological activity of this compound presents a promising avenue for research in medicinal chemistry and pharmacology. Its synthesis is relatively straightforward, allowing for the production of various derivatives with potential therapeutic applications. Continued exploration into its mechanisms of action and interactions with biological systems will be essential for developing effective treatments for cancer and other diseases.

Tables

Properties

IUPAC Name |

4-azidochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-12-11-7-5-9(13)14-8-4-2-1-3-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUICMSYHSPWQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42373-56-8 | |

| Record name | 4-Azidocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.